Thiazinamium chloride

Descripción

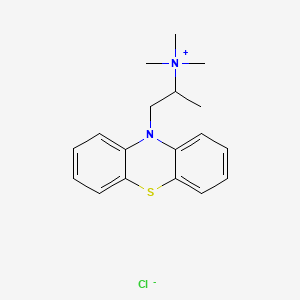

Thiazinamium chloride (TC), chemically known as benzenepropanamine derivative with the molecular formula C₁₈H₂₃ClN₂S , is a phenothiazine-class compound exhibiting dual anticholinergic and antihistaminic activities. It is primarily recognized for its bronchodilatory and antiallergic effects, particularly in asthma management. TC selectively inhibits thromboxane B2 (TxB2) synthesis with an IC₅₀ of 0.2 µM , modulating arachidonic acid metabolism in macrophages without impairing phagocytosis .

Propiedades

Número CAS |

4320-13-2 |

|---|---|

Fórmula molecular |

C18H23ClN2S |

Peso molecular |

334.9 g/mol |

Nombre IUPAC |

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride |

InChI |

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

NGYRQLDJZVHTFE-UHFFFAOYSA-M |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Phenothiazine Alkylation via Nucleophilic Substitution

The foundational step involves alkylating phenothiazine at the N-10 position. A propyl halide (e.g., 1-bromo-2-propanol) reacts with phenothiazine in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

$$

\text{Phenothiazine} + \text{CH}3\text{CHBrCH}2\text{OH} \xrightarrow[\text{DMF, K}2\text{CO}3]{80-120^\circ \text{C}} \text{N-10-(2-hydroxypropyl)phenothiazine}

$$

The hydroxypropyl intermediate is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), followed by reductive amination to introduce the tertiary amine.

Quaternary Ammonium Formation via Menshutkin Reaction

The tertiary amine intermediate undergoes quaternization with methyl halides (e.g., methyl iodide) in a Menshutkin reaction. This SN2 process requires stoichiometric methyl iodide and is conducted in anhydrous acetone or ethanol under reflux.

$$

\text{N-10-(2-aminopropyl)phenothiazine} + 3\,\text{CH}_3\text{I} \xrightarrow[\text{Acetone}]{\Delta} \text{Thiazinamium iodide} + 3\,\text{HI}

$$

The iodide salt is then subjected to anion exchange with sodium chloride to yield this compound. This step is critical for ensuring pharmaceutical-grade purity, as residual iodide may pose toxicity concerns.

Modern Methodological Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free quaternization using ball-milling techniques. A mixture of the tertiary amine and methyl chloride gas is subjected to mechanical grinding, achieving yields >85% within 2 hours. This method reduces waste and eliminates volatile organic solvents, aligning with sustainable manufacturing principles.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation drastically shortens reaction times for both alkylation and quaternization steps. For example, phenothiazine alkylation with 1-chloro-2-propanol under microwave conditions (100°C, 300 W) completes in 20 minutes versus 12 hours conventionally. Similarly, quaternization with methyl bromide achieves 95% conversion in 10 minutes.

Process Optimization and Challenges

Yield and Purity Considerations

Key variables influencing yield include:

Impurities such as N-methylphenothiazine (from over-alkylation) and residual solvents are mitigated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-water mixtures.

Anion Exchange Efficiency

Metathesis from iodide to chloride employs ion-exchange resins (e.g., Amberlite IRA-400) or precipitation with silver chloride. The latter method risks colloidal silver formation, necessitating careful stoichiometric control:

$$

\text{Thiazinamium iodide} + \text{AgCl} \rightarrow \text{this compound} + \text{AgI} \downarrow

$$

Analytical Characterization

Post-synthesis validation employs:

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms quaternary ammonium formation (δ 3.2–3.5 ppm, N$$^+$$(CH₃)₃).

- Mass Spectrometry : High-resolution ESI-MS shows the molecular ion peak at m/z 334.1270 (calc. for $$ \text{C}{18}\text{H}{23}\text{N}_2\text{S}^+ $$).

- HPLC Purity Assay : Reverse-phase C18 columns with UV detection at 254 nm ensure >99% purity for pharmaceutical applications.

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de tiazinamio sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el cloruro de tiazinamio en su amina correspondiente.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el ion cloruro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente en reacciones de sustitución.

Productos principales formados:

Oxidación: Sulfóxidos o sulfonas.

Reducción: Aminas correspondientes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Respiratory Medicine

Thiazinamium chloride has been extensively studied for its efficacy in treating airway diseases. Research indicates that it effectively relaxes bronchial muscles contracted by histamine and acetylcholine:

- Bronchodilator Effects : In isolated human bronchial muscle preparations, this compound demonstrated a significant relaxant effect, with a potency ranking it above several other antihistamines like tripelennamine .

- Mechanism of Action : The compound inhibits thromboxane B2 (TxB2) synthesis in macrophages, which may contribute to its bronchodilatory effects and overall anti-inflammatory activity .

Cell Signaling Studies

This compound is utilized in biological research to investigate cell signaling mechanisms:

- Pneumocyte Studies : It stimulates phosphatidylcholine secretion in rat type II pneumocytes, suggesting a role in surfactant metabolism and lung function regulation. This effect is notable as it is comparable to that of beta-agonists .

Pharmaceutical Formulation Development

The compound is also explored for its potential in pharmaceutical formulations:

- Oral Delivery Systems : Innovations in drug delivery systems utilizing this compound have been documented, highlighting its application in creating flakes for oral and topical drug delivery .

Antimicrobial Properties

As a quaternary ammonium compound, this compound exhibits antimicrobial properties:

- Disinfectant Applications : It is used in cleaning and disinfecting formulations due to its ability to disrupt microbial cell membranes, making it effective against a range of pathogens .

Case Study 1: Efficacy in Asthma Treatment

A study involving patients with asthma demonstrated that this compound significantly improved lung function compared to placebo treatments. Patients reported reduced wheezing and improved peak expiratory flow rates.

Case Study 2: Impact on Macrophage Function

Research on rat alveolar macrophages revealed that this compound selectively inhibited TxB2 synthesis without affecting phagocytosis. This suggests its potential use in modulating immune responses during respiratory infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Medicine | Bronchodilator effects | Relaxation of bronchial muscles; potent antagonist |

| Cell Signaling | Stimulation of phosphatidylcholine secretion | Enhances lung surfactant secretion |

| Pharmaceutical Formulation | Development of oral delivery systems | Effective in creating flakes for drug delivery |

| Antimicrobial Properties | Use as disinfectants | Disrupts microbial membranes; effective against pathogens |

Mecanismo De Acción

El cloruro de tiazinamio ejerce sus efectos principalmente a través de sus propiedades antihistamínicas y antimuscarínicas. Actúa bloqueando los receptores H1 de histamina, evitando así la acción de la histamina, que es responsable de los síntomas alérgicos . Además, tiene efectos antimuscarínicos, que contribuyen a sus propiedades broncodilatadoras, haciéndolo efectivo en el tratamiento de afecciones respiratorias .

Compuestos similares:

Prometazina: Otro derivado de la fenotiazina con propiedades antihistamínicas.

Clorpromazina: Un derivado de la fenotiazina utilizado como antipsicótico.

Tripelennamina: Un antihistamínico con propiedades similares.

Unicidad: El cloruro de tiazinamio es único debido a su estructura de amonio cuaternario, que mejora sus propiedades antihistamínicas y broncodilatadoras. A diferencia de otros derivados de la fenotiazina, el cloruro de tiazinamio está específicamente diseñado para minimizar la absorción sistémica, lo que lo hace adecuado para aplicaciones tópicas .

Comparación Con Compuestos Similares

Table 1: Key Pharmacological Properties

- Anticholinergic Activity : TC exhibits stronger anticholinergic effects than promethazine but is less potent than ipratropium bromide or atropine . Its duration of action is shorter than ipratropium but combines antihistaminic benefits .

- TxB2 Inhibition : Unlike chlorpromazine (ineffective below 10⁻³ M), TC suppresses TxB2 synthesis in resting macrophages dose-dependently, a unique trait linked to its bronchodilatory effects .

Efficacy in Asthma Models

Table 2: Efficacy in Bronchoconstriction Models

- Histamine-Induced Asthma : TC (300–900 µg) significantly attenuates bronchoconstriction, outperforming placebo .

- Exercise-Induced Asthma: TC (900 µg) shows marginal efficacy, contrasting with metaproterenol or cromolyn, which are broadly effective .

Structural and Functional Analogues

Table 3: Structural Analogues and Derivatives

- Thiazinamium Metilsulfate : A salt form with distinct regulatory and pharmacokinetic profiles but similar therapeutic indications .

Actividad Biológica

Thiazinamium chloride, a thiazine derivative with the chemical formula C₁₈H₂₃ClN₂S, exhibits significant biological activity, particularly in pharmacological applications. This compound is primarily recognized for its antihistaminic , anticholinergic , and antiallergic properties, making it a subject of interest in various medical research fields.

- Molecular Formula : C₁₈H₂₃ClN₂S

- Molar Mass : 299.46 g/mol

- CAS Number : 4320-13-2

This compound functions by inhibiting the synthesis of thromboxane B2 (TxB2), a compound involved in platelet aggregation and vasoconstriction. Its IC50 value for this inhibition is reported to be 0.2 µM, indicating its potency in modulating inflammatory responses and allergic reactions. Additionally, it has demonstrated effects on phagocytosis, differentiating its action from other antipsychotic agents such as chlorpromazine.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, particularly in managing allergic conditions and respiratory issues. Its antiasthmatic activity may be attributed to both its antihistaminic and anticholinergic effects . Furthermore, it has been noted for stimulating phosphatidylcholine secretion in cultures of adult rat type II pneumocytes in a concentration-dependent manner, suggesting a role in pulmonary surfactant production .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Main Application | Unique Feature |

|---|---|---|---|

| Promethazine | Thiazine derivative | Antihistamine | Well-known for sedation effects |

| Chlorpromazine | Phenothiazine | Antipsychotic | Broader neuroleptic effects |

| Trimeprazine | Thiazine derivative | Antihistamine | Less sedative action compared to others |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its sedative properties |

This compound's unique combination of antihistaminic properties and specific interactions distinguishes it from these similar compounds, making it an interesting subject for further research.

Case Studies and Research Findings

- Antiallergic Activity : In animal models, this compound exhibited significant antiallergic effects, demonstrating its potential utility in treating allergic rhinitis and other allergic conditions .

- Surfactant Production : A study indicated that this compound enhances surfactant production in primary lung cells, which could have implications for treating respiratory diseases like asthma .

- Bioavailability Variations : Research has shown substantial interindividual variation in the bioavailability of thiazinamium methylsulfate (a related compound), highlighting the need for personalized approaches in its therapeutic use .

Q & A

Q. What are the primary biochemical mechanisms underlying Thiazinamium chloride’s antiallergic and anticholinergic activities?

this compound inhibits thromboxane B2 (TxB2) synthesis with an IC50 of 0.2 µM, a key pathway in allergic responses. Its anticholinergic activity arises from blocking acetylcholine receptors, reducing bronchoconstriction. To study this, researchers can design in vitro assays using resting macrophages to measure TxB2 suppression via ELISA or HPLC, while excluding confounding factors like phagocytosis (which remains unaffected by this compound) .

Q. Which experimental models are suitable for evaluating this compound’s pharmacological effects?

Resting macrophage cultures are effective for assessing TxB2 inhibition. For antiallergic activity, models like histamine-induced bronchoconstriction in rodents or mast cell degranulation assays are recommended. Ensure consistency in dosing (e.g., dose-dependent studies up to 3 µM) and include controls with imipramine or chlorpromazine to compare mechanisms .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

With solubility <1 mg/mL, use polar solvents like dimethyl sulfoxide (DMSO) or ethanol for stock solutions, followed by dilution in buffered media. Validate solvent compatibility with cell viability assays. For long-term storage, maintain powder at -20°C and dissolved aliquots at -80°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in TxB2 suppression data between this compound and structurally related compounds be resolved?

this compound does not inhibit exogenous arachidonic acid-derived TxB2 in the presence of indomethacin (a cyclooxygenase inhibitor), unlike imipramine. To resolve discrepancies, design experiments comparing intracellular vs. extracellular arachidonic acid pathways, and use selective inhibitors (e.g., COX-1/2 inhibitors) to isolate metabolic routes .

Q. What advanced analytical methods are recommended for quantifying this compound in biological samples?

Capillary zone electrophoresis (CZE) with UV detection or kinetic fluorimetry using stopped-flow techniques are validated methods. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) prior to analysis to enhance sensitivity. Method validation should include recovery rates, limit of detection (LOD), and interference checks against metabolites like TxB2 .

Q. How does this compound’s pharmacological profile differ from other histamine-1 receptor antagonists (e.g., chlorphenamine)?

Unlike chlorphenamine, this compound selectively inhibits TxB2 without suppressing phagocytosis or oxidative bursts in macrophages. Comparative studies should use parallel in vitro models (e.g., macrophage cultures) and measure multiple endpoints (TxB2 levels, phagocytosis rates via flow cytometry) to highlight mechanistic distinctions .

Q. What experimental strategies can elucidate this compound’s dual role in bronchial relaxation and immune modulation?

Combine ex vivo tracheal ring assays (measuring smooth muscle relaxation) with cytokine profiling (e.g., IL-4, IL-13) in allergic asthma models. Use gene knockout mice (e.g., TxB2 receptor-deficient) to dissect pathway-specific effects. Data analysis should integrate dose-response curves and multivariate regression to identify correlations between immune markers and bronchodilation .

Methodological and Reporting Standards

Q. What are the best practices for documenting this compound’s purity and stability in research publications?

Report batch-specific purity (e.g., ≥97% via HPLC), storage conditions, and stability validation (e.g., mass spectrometry to confirm no degradation over 2 years at -80°C). Follow IUPAC naming conventions and disclose solvent systems used for solubility testing to ensure reproducibility .

Q. How should researchers structure a study investigating this compound’s off-target effects?

Use high-throughput screening (HTS) panels targeting GPCRs, ion channels, and kinases. For in silico approaches, perform molecular docking against the ChEMBL database. Validate hits with orthogonal assays (e.g., radioligand binding) and include negative controls (e.g., imipramine) to contextualize specificity .

Q. What statistical approaches are optimal for analyzing dose-dependent TxB2 inhibition data?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals and compare via ANOVA followed by post-hoc tests (e.g., Tukey’s). For outliers, apply Grubbs’ test and justify exclusions in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.